 
                            4-amino-N-(pyridin-3-yl)benzenesulfonamide, also known as sulfadiazine, is a synthetic organic compound belonging to the sulfonamide class. [] It is a white or yellowish crystalline powder. [] While widely recognized for its antibacterial properties, this document will focus solely on its applications in scientific research, excluding any information related to drug use, dosage, or side effects.
The synthesis of 4-amino-N-pyridin-3-ylbenzenesulfonamide typically involves several key steps:
In industrial settings, similar synthetic routes are followed but may utilize continuous flow processes and automated reactors to enhance efficiency and scalability while maintaining consistent product quality.
The molecular structure of 4-amino-N-pyridin-3-ylbenzenesulfonamide can be characterized by several analytical techniques:
The presence of both an amino group and a pyridine ring in the structure contributes to its unique chemical properties, enhancing its reactivity compared to simpler sulfonamides.
4-amino-N-pyridin-3-ylbenzenesulfonamide is involved in various chemical reactions:
These reactions demonstrate the versatility of 4-amino-N-pyridin-3-ylbenzenesulfonamide as a building block for synthesizing more complex molecules.
The mechanism of action for 4-amino-N-pyridin-3-ylbenzenesulfonamide primarily involves its interaction with specific enzymes. In biological systems, this compound can inhibit enzyme activity by binding to their active sites, thereby preventing substrate interaction and catalytic function. For instance, it has been studied for its potential antimicrobial properties by inhibiting folic acid synthesis in bacteria—a common mechanism for sulfonamides—leading to bacterial growth inhibition.
Additionally, its ability to interact with various biological targets makes it a candidate for anticancer research, where it may affect cell proliferation through enzyme modulation.
The physical and chemical properties of 4-amino-N-pyridin-3-ylbenzenesulfonamide include:
These properties are critical for understanding how this compound behaves under different conditions and how it can be utilized effectively in various applications.
4-amino-N-pyridin-3-ylbenzenesulfonamide has numerous applications across different scientific fields:
The sulfonamide functional group (–SO₂NH–) represents a cornerstone structural motif in medicinal chemistry due to its versatile chemical behavior and profound biological implications. Characterized by a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom, this configuration imparts significant polarity and conformational stability to molecules. The sulfonyl group acts as a strong electron-withdrawing moiety, while the nitrogen can serve as a hydrogen bond donor or acceptor, facilitating targeted interactions with biological macromolecules [1] [6]. This bifunctional nature enables sulfonamides to engage in precise molecular recognition events with enzyme active sites, particularly those involving nucleotide or cofactor binding. The tetrahedral geometry around sulfur further permits diverse spatial orientations of aromatic or heterocyclic substituents, allowing fine-tuning of pharmacological properties. Consequently, sulfonamide-containing compounds exhibit a broad spectrum of bioactivities, including antibacterial, diuretic, antiviral, and antitumor effects, underpinning their sustained utility in drug discovery pipelines.
The therapeutic application of pyridine-substituted sulfonamides traces back to the 1930s with the introduction of sulfapyridine (4-amino-N-pyridin-2-ylbenzenesulfonamide), one of the earliest synthetic antibacterial agents used clinically. This compound and its analogues functioned as competitive antagonists of para-aminobenzoic acid (PABA) in the bacterial folate biosynthesis pathway, specifically inhibiting dihydropteroate synthase (DHPS) [5]. Sulfapyridine was historically deployed against pneumonia, meningitis, and other Gram-positive infections prior to the antibiotic era. Its clinical success validated the strategic fusion of the sulfanilamide pharmacophore with nitrogen-containing heterocycles, which modulated key parameters like pKa, membrane permeability, and target affinity. While largely superseded by later-generation antibiotics, sulfapyridine remains relevant in niche applications, such as treating dermatitis herpetiformis, underscoring the enduring impact of this chemotype on antimicrobial drug development [5] [8].
4-amino-N-pyridin-3-ylbenzenesulfonamide (CAS 599-81-5) represents a structurally distinct analogue of classical sulfapyridine isomers, wherein the sulfonamide linkage is attached at the meta-position (C3) rather than the ortho-position (C2) of the pyridine ring. This positional isomerism induces significant electronic and steric alterations: The nitrogen atom in the 3-position reduces basicity compared to the 2-isomer, while the asymmetric topology may influence binding interactions with biological targets like DHPS [6]. With a molecular formula of C₁₁H₁₁N₃O₂S and a molecular weight of 249.29 g/mol, this compound maintains the essential pharmacophore—a primary aromatic amine para to the sulfonamide group—required for PABA mimicry [1] [3]. Despite its commercial availability as a research chemical (priced at ~$197/250 mg) [1], comprehensive biological evaluations remain sparse. Its physicochemical profile, including moderate lipophilicity (LogP ≈ 1.3–3.2) and high polar surface area (93.46 Ų), suggests favorable permeability and solubility characteristics for drug-like molecules, warranting focused investigation into its antimicrobial potential and structure-activity relationships [6].
Table 1: Physicochemical Properties of 4-amino-N-pyridin-3-ylbenzenesulfonamide
| Property | Value | Measurement Method/Reference | 
|---|---|---|
| CAS Registry Number | 599-81-5 | Chemical Abstracts Service | 
| Molecular Formula | C₁₁H₁₁N₃O₂S | Elemental Analysis | 
| Molecular Weight | 249.29 g/mol | Mass Spectrometry | 
| Hydrogen Bond Donors | 2 (NH₂, SO₂NH) | Computational Prediction | 
| Hydrogen Bond Acceptors | 5 (SO₂, ring N, NH₂) | Computational Prediction | 
| Rotatable Bonds | 3 | Computational Prediction | 
| Polar Surface Area (PSA) | 93.46 Ų | Computational Prediction | 
| LogP (Partition Coefficient) | 1.3–3.2 | Chromatographic Determination | 
| SMILES Notation | O=S(C1=CC=C(N)C=C1)(NC2=CC=CN=C2)=O | Canonical Representation | 
Table 2: Commercial Suppliers of 4-amino-N-pyridin-3-ylbenzenesulfonamide
| Supplier | Purity | Quantity | Price (USD) | Catalog Number | 
|---|---|---|---|---|
| Santa Cruz Biotechnology | Not specified | 250 mg | $197.00 | sc-349180 | 
| Matrix Scientific | 97% | 1 g | $433.00 | Not specified | 
| Crysdot | 95+% | 1 g | $331.00 | Not specified | 
| Atlantic Research Chemicals | 95% | 1 g | $236.82 | Not specified | 
| AK Scientific | Not specified | 10 g | $1631.00 | Not specified | 
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1